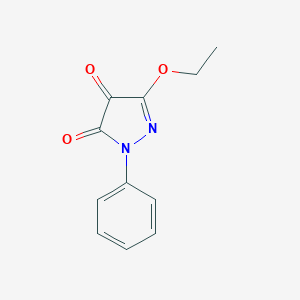

3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense study for over a century. researchgate.net Derivatives of this core structure are not merely academic curiosities; they are integral components in numerous applications across various scientific disciplines. nih.gov

In medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govekb.eg This is evidenced by the presence of the pyrazole moiety in a range of commercially available drugs with diverse therapeutic uses. nih.gov The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, antimicrobial, antiviral, anticancer, and analgesic properties. ekb.egontosight.airsc.org The structural versatility of the pyrazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets like enzymes and receptors. rsc.org

Beyond pharmaceuticals, pyrazole derivatives play a crucial role in agrochemicals, serving as active ingredients in pesticides and herbicides. nih.gov In the realm of materials science, these compounds are utilized in the development of novel materials such as luminescent compounds and conducting polymers. nih.gov The coordination chemistry of pyrazoles is also extensive, with their ability to act as ligands for metal ions leading to the creation of catalysts and complexing agents. nih.gov This wide-ranging importance ensures that pyrazole chemistry remains a vibrant and prolific area of modern research. researchgate.net

Overview of Pyrazole-4,5-dione Scaffolds in Synthetic Organic Chemistry

Within the extensive family of pyrazoles, the pyrazole-4,5-dione scaffold represents a class of compounds with unique reactivity and synthetic utility. These structures are characterized by the presence of two ketone functionalities at the 4 and 5 positions of the pyrazole ring. Often, they exist in equilibrium with their tautomeric enol forms, known as hydroxypyrazoles, which significantly influences their chemical behavior. nih.gov

The synthesis of the pyrazole ring system is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. nih.gov This fundamental approach allows for considerable variation in the substituents on the final pyrazole ring. For scaffolds like pyrazole-4,5-diones, the starting materials are typically derivatives of diethyl oxalate (B1200264) or similar 1,3-dielectrophilic reagents.

Pyrazole-4,5-dione derivatives are valuable intermediates in organic synthesis. The adjacent carbonyl groups provide multiple reactive sites for a variety of chemical transformations. They can participate in condensation reactions, cycloadditions, and nucleophilic additions, making them versatile building blocks for the construction of more complex fused heterocyclic systems. For instance, the corresponding pyrazolones (hydroxypyrazoles) can be converted into reactive triflate intermediates, which then undergo palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira couplings) to introduce a wide array of substituents at the 3- or 5-position. nih.gov This functionalization is a powerful strategy for creating libraries of novel compounds for biological screening and materials science applications.

Structural Features and Electronic Configuration of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione

The compound this compound possesses a distinct set of structural and electronic characteristics derived from its constituent parts: the pyrazole-4,5-dione core, the N-phenyl group, and the 3-ethoxy group.

The ethoxy group at the C3 position consists of an ethyl group attached to an oxygen atom. This group can influence the molecule's solubility and reactivity. The C-O bonds of the ethoxy group and the C=O bonds of the dione (B5365651) functionality introduce polarity to the molecule. Spectroscopic data for closely related compounds can provide insight into the expected chemical shifts.

Illustrative Spectroscopic Data for a Related Compound: 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole This data is for a structurally similar compound and is provided for illustrative purposes.

| Group | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Phenyl-H | 7.17-7.68 (m) | 121.6, 125.5, 128.6, 138.8 |

| Pyrazole-H (C4) | 5.40 (s) | 86.1 |

| -OCH₂CH₃ | 4.12 (q) | 67.5 |

| -OCH₂CH₃ | 1.44 (t) | 14.5 |

| Pyrazole-CH₃ (C3) | 2.42 (s) | 14.6 |

| Pyrazole-C (C3) | - | 148.3 |

| Pyrazole-C (C5) | - | 154.6 |

Electronic Configuration: The electronic nature of the pyrazole ring is described as π-excessive, meaning it has a higher electron density than a comparable carbocyclic aromatic ring like benzene. mdpi.com However, the presence of two electron-withdrawing carbonyl groups in the 4,5-dione scaffold significantly alters this electronic landscape. These groups withdraw electron density from the ring, making the ring carbons more electrophilic.

Structure

3D Structure

Properties

CAS No. |

197652-05-4 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-ethoxy-2-phenylpyrazole-3,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-9(14)11(15)13(12-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

XWUMMDZGWTVTEZ-UHFFFAOYSA-N |

SMILES |

CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |

Synonyms |

1H-Pyrazole-4,5-dione,3-ethoxy-1-phenyl-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 1 Phenyl 1h Pyrazole 4,5 Dione

Electrophilic Substitution and Nucleophilic Addition Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the substituents on the ring. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density.

Common electrophilic substitution reactions on the pyrazole nucleus include nitration, halogenation, and Vilsmeier-Haack formylation. For instance, the Vilsmeier-Haack reaction of pyrazole derivatives with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) typically results in formylation at the C4 position, yielding the corresponding pyrazole-4-carbaldehyde. This reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.

The carbonyl groups at the C4 and C5 positions of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione are electrophilic centers and are thus susceptible to nucleophilic addition. A variety of nucleophiles can attack these carbonyl carbons, leading to the formation of tetrahedral intermediates. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For example, reaction with hydrazines can lead to the formation of fused pyrazole systems, as will be discussed in subsequent sections.

Cycloaddition and Annulation Reactions Involving Pyrazole-4,5-diones

Pyrazole-4,5-diones can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to the presence of the electron-deficient C4=C5 double bond activated by the two carbonyl groups. These reactions are a powerful tool for the construction of six-membered rings fused to the pyrazole core.

Furthermore, pyrazole derivatives can undergo [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While the C4=C5 double bond of pyrazole-4,5-diones can act as a dipolarophile, other parts of the molecule or its derivatives can also participate in such reactions. For example, nitrile imines, generated in situ from hydrazonoyl halides, can react with various dipolarophiles to yield pyrazole derivatives. dntb.gov.ua

Formation of Fused Heterocyclic Systems from Pyrazole-4,5-dione Derivatives

The reactivity of the dicarbonyl moiety in this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems.

Pyrazolopyridine and Pyrazolopyrimidine Derivatives

Pyrazolopyridine and pyrazolopyrimidine derivatives can be synthesized from pyrazole precursors. For instance, 5-aminopyrazole derivatives can react with 1,3-dicarbonyl compounds or their equivalents to form the pyridine (B92270) or pyrimidine (B1678525) ring, respectively, fused to the pyrazole core. nih.gov The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another common method for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov

Similarly, pyrazolo[3,4-d]pyrimidine derivatives can be obtained through the cyclization of suitably substituted pyrazoles. For example, 5-aminopyrazole-4-carboxamide can be cyclized with various reagents to afford the pyrazolo[3,4-d]pyrimidine scaffold.

| Starting Pyrazole Derivative | Reagent | Fused Heterocycle | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole-4-carboxamide | Various cyclizing agents | Pyrazolo[3,4-d]pyrimidine |

Imidazopyrazole Formation

The synthesis of imidazopyrazoles can be achieved from aminopyrazole precursors. A common method involves the reaction of a 5-aminopyrazole with an α-haloketone, followed by cyclization to form the fused imidazole (B134444) ring. Another approach is the multicomponent Groebke–Blackburn–Bienaymé reaction, where a 5-aminopyrazole, an aldehyde, and an isocyanide react to form the imidazo[1,2-b]pyrazole system.

Pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) Systems

The synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives can be accomplished through the reaction of pyrazole derivatives with maleimides or related reagents. One synthetic route involves the 1,3-dipolar cycloaddition of nitrile imines with N-arylmaleimides, which leads to the formation of the fused pyrrole (B145914) ring. dntb.gov.ua

Another strategy involves the construction of the pyrrole ring onto a pre-existing pyrazole core. This can be achieved by reacting a 4-formyl-5-chloropyrazole with an amine to form an amide, followed by saponification and subsequent cyclization with 1,1'-carbonyldiimidazole (B1668759) to yield the desired pyrrolo[3,4-c]pyrazole-4,6-dione. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Hydrazonoyl Halide | N-Arylmaleimide | Pyrrolo[3,4-c]pyrazole-4,6-dione | dntb.gov.ua |

| 4-Formyl-5-chloropyrazole | Amine | Pyrrolo[3,4-c]pyrazole-4,6-dione | nih.gov |

Reactions Involving Exocyclic Carbonyls of Pyrazole-4,5-diones

The two carbonyl groups of this compound are highly reactive and can undergo a variety of condensation reactions. For example, they can react with active methylene (B1212753) compounds in Knoevenagel-type condensations. The C4 carbonyl is particularly reactive in this regard.

Furthermore, the carbonyl groups can react with hydrazines to form hydrazones, which can then undergo further cyclization reactions to form fused heterocyclic systems. The reaction with phenylhydrazine (B124118), for instance, can lead to the formation of additional pyrazole rings.

The reactivity of these carbonyl groups provides a versatile handle for the further functionalization of the pyrazole-4,5-dione scaffold and for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Reactions and Transformations of this compound

The reactivity of the this compound core can be significantly influenced by the presence of transition metal catalysts. These catalysts can facilitate unique transformations that are otherwise difficult to achieve, opening pathways to novel molecular architectures. Research in this area has particularly highlighted the utility of copper catalysts in promoting enantioselective additions to the dione (B5365651) functionality.

One of the notable transition metal-catalyzed transformations involving the pyrazole-4,5-dione scaffold is the enantioselective alkynylation of the carbonyl groups. This reaction, typically catalyzed by a copper/PyBisulidine system, allows for the stereoselective introduction of an alkyne moiety to one of the carbonyl carbons, leading to the formation of chiral tertiary propargylic alcohols. organic-chemistry.orgnih.govresearchgate.net This transformation is significant as it creates a stereocenter on the pyrazolone (B3327878) ring, a structural motif present in many biologically active compounds. organic-chemistry.org

The reaction proceeds under mild conditions and demonstrates high stereoselectivity. organic-chemistry.org The versatility of this method has been demonstrated with a range of pyrazole-4,5-diones and terminal alkynes, suggesting that this compound could be a viable substrate for such transformations. The presence of the ethoxy group at the 3-position may influence the electronic properties of the dione system and, consequently, its reactivity in such catalytic processes.

Below is a summary of representative results from the copper-catalyzed enantioselective alkynylation of various pyrazole-4,5-diones, which serves as a model for the potential reactivity of this compound.

| Pyrazole-4,5-dione Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4,5-dione | Phenylacetylene | CuI/PyBisulidine | 95 | 98 | organic-chemistry.org |

| 1-Methyl-3-phenyl-1H-pyrazole-4,5-dione | Phenylacetylene | CuI/PyBisulidine | 92 | 97 | organic-chemistry.org |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4,5-dione | Phenylacetylene | CuI/PyBisulidine | 96 | 99 | organic-chemistry.org |

| 1,3-Diphenyl-1H-pyrazole-4,5-dione | 1-Hexyne | CuI/PyBisulidine | 88 | 95 | organic-chemistry.org |

| 1,3-Diphenyl-1H-pyrazole-4,5-dione | (Trimethylsilyl)acetylene | CuI/PyBisulidine | 90 | 96 | organic-chemistry.org |

In addition to copper, other transition metals like rhodium have been explored for their catalytic activity with pyrazolone derivatives, primarily in the context of C-H activation and allylic alkylation reactions. rsc.orgrsc.org While these reactions have not been specifically reported for this compound, they indicate the potential for functionalization at various positions of the pyrazole ring under transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are another major area of transition metal catalysis involving pyrazole systems. researchgate.net These reactions typically involve the coupling of a pyrazole derivative (often as a triflate or halide) with a variety of coupling partners. The applicability of such reactions to this compound would likely require initial functionalization of the pyrazole ring to introduce a suitable leaving group.

The research into transition metal-catalyzed reactions of pyrazole-4,5-diones is an evolving field. The existing studies on copper-catalyzed alkynylation provide a strong foundation for exploring the reactivity of this compound and developing new synthetic methodologies for novel chiral pyrazolone-containing molecules.

Coordination Chemistry of Pyrazole 4,5 Diones

Ligand Design and Coordination Modes of Pyrazole-4,5-dione Scaffolds

The molecular structure of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione suggests it possesses potential as a chelating ligand. The two adjacent carbonyl groups at the 4 and 5 positions, along with the nitrogen atoms of the pyrazole (B372694) ring, offer multiple potential donor sites for coordination with metal ions.

O,O-Chelation Mechanisms in Pyrazolone (B3327878) Derivatives

Based on studies of analogous 4-acyl-5-pyrazolone ligands, the primary coordination mode for a pyrazole-4,5-dione scaffold would likely involve the two keto-oxygen atoms. Deprotonation of the enol form would create a bidentate O,O-chelating ligand, forming a stable six-membered ring with a metal center. This is a common and well-documented coordination mechanism for β-diketone and related systems, which are structurally similar to the 4,5-dione moiety of the pyrazole.

N,O-Chelation Through Schiff Base Formation

Another potential coordination pathway involves the chemical modification of the pyrazole-4,5-dione to form a Schiff base. Reaction of the carbonyl group at the 4-position with a primary amine would introduce an imine nitrogen atom, creating a potential N,O-donor set. Schiff base ligands derived from other pyrazolone systems are well-known to form stable complexes with a variety of transition metals, coordinating through the imine nitrogen and a deprotonated enolic oxygen.

Ditopic Ligand Properties and Regioselectivity in Metal Complexation

The presence of multiple donor atoms (two oxygens and two nitrogens) could imbue the ligand with ditopic properties, allowing it to bridge two metal centers. The regioselectivity of metal complexation would be influenced by factors such as the hardness or softness of the metal ion (HSAB theory), steric hindrance from the phenyl and ethoxy groups, and the reaction conditions.

Monodentate, Bidentate, and Polydentate Coordination Environments

While bidentate O,O-chelation is the most probable coordination mode, other possibilities exist. Under certain conditions, the ligand might act as a monodentate donor through one of the carbonyl oxygens. Furthermore, if both the O,O- and N,N- (from the pyrazole ring) sites were to coordinate, it could function as a tetradentate ligand, potentially leading to the formation of polymeric or polynuclear complexes.

Synthesis and Characterization of Metal Complexes Incorporating Pyrazole-4,5-dione Ligands

The synthesis of metal complexes with a hypothetical this compound ligand would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of such complexes would employ standard techniques such as infrared (IR) spectroscopy to observe shifts in the C=O stretching frequencies upon coordination, UV-Visible spectroscopy to study the electronic transitions, and X-ray crystallography to definitively determine the molecular structure and coordination geometry.

Influence of Metal Centers on Ligand Conformation and Electronic Structure

The coordination of a metal ion would be expected to significantly influence the conformation and electronic structure of the this compound ligand. The formation of a chelate ring would lock the dione (B5365651) moiety into a more rigid conformation. The nature of the metal ion (e.g., its size, charge, and d-electron configuration) would affect the bond lengths and angles within the coordinated ligand and could influence the electronic properties of the entire complex, potentially giving rise to interesting magnetic or photophysical behaviors.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the characterization of the chemical compound This compound . Despite extensive searches for its spectroscopic and structural elucidation data, no specific experimental findings for ¹H NMR, ¹³C NMR, ¹⁵N NMR, 2D NMR, IR spectroscopy, or mass spectrometry could be located.

This absence of information prevents a detailed analysis and discussion of the compound's structural features as outlined. The requested in-depth article, which was to be structured around its nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry data, cannot be generated at this time due to the lack of foundational research and published data on this specific pyrazole derivative.

While the synthesis and characterization of numerous other pyrazole compounds are well-documented, the specific combination of an ethoxy group at the 3-position and a phenyl group at the 1-position of the pyrazole-4,5-dione core appears to be a novel or under-investigated area of research.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to provide the data necessary for the requested scientific article.

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 1 Phenyl 1h Pyrazole 4,5 Dione

X-ray Diffraction Studies for Solid-State Structural Determination of Pyrazole-4,5-diones and Their Derivatives

While the specific crystal structure of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is not detailed in the provided search results, the analysis of related pyrazole (B372694) derivatives offers a clear picture of the expected structural features. X-ray studies on various pyrazole compounds reveal that the five-membered pyrazole ring is typically planar. nih.govresearchgate.net The substituents on the ring, such as phenyl and ethoxy groups, will have specific orientations relative to this plane, which are determined by steric and electronic effects.

In the solid state, pyrazole derivatives often engage in a variety of intermolecular interactions, including hydrogen bonding and C-H···π interactions, which dictate the crystal packing. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the crystal structure is stabilized by C—H⋯π interactions. nih.govresearchgate.net Similarly, in other derivatives, N-H...O or N-H...N hydrogen bonds are common, leading to the formation of dimers, trimers, or extended chain-like structures (catemers). researchgate.netmdpi.com The specific nature of the substituents and their positions on the pyrazole ring influence the type of hydrogen-bonding motif observed. mdpi.com

The crystallographic data for a selection of pyrazole derivatives are summarized in the interactive table below, illustrating the common crystal systems and space groups observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole | C30H24N4 | Monoclinic | P21/c | nih.govresearchgate.net |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | C16H13F2N3O | Monoclinic | C2/c | researchgate.net |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C16H13F2N3S | Monoclinic | P21/c | researchgate.net |

| 4-Benzyl-1H-pyrazole | C10H10N2 | Monoclinic | P21 | nih.gov |

| 3,5-Diamino-4-benzyl-1H-pyrazole | C10H12N4 | Monoclinic | P21/c | nih.gov |

| 4-Iodo-1H-pyrazole | C3H3IN2 | Monoclinic | P21/c | mdpi.com |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C13H14N2O2 | Monoclinic | P21/c | researchgate.net |

Spectroscopic Probes for Tautomeric Equilibria and Isomerism of Pyrazole-4,5-diones

Pyrazole-4,5-diones and related pyrazolones are known to exist as a mixture of tautomeric forms. The principal tautomers are the keto and enol forms, and in the case of pyrazoles with an N-H group, annular tautomerism is also possible. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for investigating these tautomeric equilibria. bohrium.commdpi.comnih.gov

The position of the equilibrium is sensitive to factors such as the nature of the substituents, the solvent, and the temperature. bohrium.comnih.gov For this compound, one would expect a dynamic equilibrium between the dione (B5365651) form and potentially two enolic forms.

NMR Spectroscopy is a cornerstone technique for studying tautomerism in solution. bohrium.com By comparing the NMR spectra of the compound of interest with those of "fixed" derivatives (where the tautomerism is blocked by substitution), it is possible to determine the predominant tautomeric form. mdpi.com

¹H NMR: The chemical shifts of protons attached to the pyrazole ring and the substituents are sensitive to the tautomeric form. For example, the presence of an enolic hydroxyl group would give rise to a characteristic signal, the position of which can be solvent-dependent. mdpi.com

¹³C NMR: The chemical shifts of the carbonyl carbons (C4 and C5) in the dione form would be significantly different from the corresponding carbons in the enol forms. The C3 carbon, bearing the ethoxy group, would also exhibit a chemical shift indicative of the electronic environment in the dominant tautomer. mdpi.comjocpr.com

¹⁵N NMR: This technique can provide direct information about the protonation state of the nitrogen atoms in the pyrazole ring, helping to distinguish between different annular tautomers. bohrium.commdpi.com

Studies on related compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that this compound exists predominantly as the 1H-pyrazol-3-ol tautomer in various solvents, as confirmed by comparing solution NMR data with solid-state NMR and X-ray diffraction data. mdpi.com In another study, the keto-enol tautomerism of 4-substituted pyrazolone (B3327878) derivatives was investigated using NMR, FT-IR, and UV-Vis spectroscopy, revealing that the equilibrium can be shifted towards the keto or enol form depending on the substituent at the 4-position and the solvent. nih.gov

Infrared (IR) Spectroscopy can also provide evidence for the presence of different tautomers. The dione form would be characterized by two distinct carbonyl (C=O) stretching frequencies, while the enol form would show a C=C stretching vibration and an O-H stretching band. nih.gov

The table below presents hypothetical, yet representative, ¹³C NMR chemical shift data for the core carbon atoms of this compound in its likely tautomeric forms, based on data from related structures. mdpi.comjocpr.com

| Tautomeric Form | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) |

|---|---|---|---|

| Dione Form | ~160-165 | ~180-185 | ~180-185 |

| 4-Enol Form | ~155-160 | ~150-155 | ~175-180 |

| 5-Enol Form | ~155-160 | ~175-180 | ~150-155 |

Computational and Theoretical Investigations of Pyrazole 4,5 Diones

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine stable molecular geometries, calculate energies, and describe the distribution of electrons. researchgate.net For pyrazole (B372694) derivatives, these calculations provide a deep understanding of their stability and electronic nature. acs.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for analyzing the electronic structure of organic molecules, including pyrazole derivatives, due to its favorable balance of computational cost and accuracy. eurasianjournals.comeurasianjournals.com DFT calculations are routinely employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state. For a molecule like 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, DFT would be used to determine the planarity of the pyrazole-dione ring and the relative orientations of the phenyl and ethoxy substituents.

Theoretical calculations on related pyrazolone (B3327878) structures have successfully predicted their stability and optimized geometry. asianpubs.org Studies on various pyrazole derivatives use functionals like B3LYP with basis sets such as 6-311++G** to calculate thermodynamic properties and total energies in both gas and solvated phases, revealing that solvation can increase molecular stability. nih.gov These calculations also yield valuable electronic data, including dipole moments and the energies of molecular orbitals. researchgate.net

Table 1: Representative Theoretical Data for a Pyrazole Derivative (Pyz-1) Calculated via DFT

| Property | Gas Phase | Aqueous Phase |

|---|---|---|

| Total Energy (au) | -889.560233 | -889.580733 |

| Dipole Moment (Debye) | 2.7926 | - |

Data is illustrative and based on findings for 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1). nih.govresearchgate.net Such calculations would provide similar foundational data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, such as the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. eurjchem.com

For pyrazole derivatives, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the transitions, which are often characterized as π → π* transitions within the conjugated system. nih.gov Studies on 4,5-diarylpyrazoles have utilized TD-DFT with various functionals, such as CAM-B3LYP, to accurately predict absorption wavelengths that show good agreement with experimental data. researchgate.net Similar investigations on other push-pull pyrazole systems have also successfully used TD-DFT to compute optical absorption spectra and analyze the charge transfer characteristics of electronic excitations. nih.govresearchgate.net This approach is critical for understanding the photophysical properties of this compound and its potential applications in materials science.

Mechanistic Studies and Reaction Pathway Predictions

Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding selectivity. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped.

For the pyrazole core, theoretical studies have been conducted to estimate the activation energies for competing reaction pathways, such as N1 versus N2 alkylation. wuxiapptec.com These studies reveal how the nature of the electrophile and the potential for stabilizing interactions, like hydrogen bonding in the transition state, can dramatically influence the reaction's outcome. wuxiapptec.com Other computational investigations have explored the mechanisms of oxidative aromatization of related pyrazoline precursors, confirming concerted pathways for hydrogen abstraction. rsc.org Such mechanistic insights are crucial for optimizing the synthesis of specifically substituted pyrazoles like this compound and predicting their reactivity in various chemical environments. mdpi.com

Analysis of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. ajchem-a.com

In pyrazole derivatives, the HOMO is typically distributed over the π-system of the phenyl and pyrazole rings, while the LUMO is also located within this conjugated framework. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com Computational studies provide precise values for these orbital energies and their distributions. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net MEP maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For pyrazole derivatives, MEP analysis typically shows negative potential around the nitrogen and oxygen atoms, indicating these are likely sites for electrophilic interaction. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| FPPO * | -6.5743 | -2.0928 | 4.4815 |

| Pyz-1 † | -6.21 | -1.74 | 4.47 |

| Pyz-2 † | -6.04 | -1.52 | 4.52 |

*Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system. ajchem-a.com †Data for Pyz-1 and Pyz-2, two synthesized pyrazole derivatives. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Parameters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical descriptors with its biological activity or physical properties. researchgate.netresearchgate.net These models are widely used in drug design to predict the efficacy of new compounds before synthesis. eurasianjournals.com

For pyrazole derivatives, numerous QSAR studies have been performed. nih.gov These studies often begin by calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for a series of compounds. Statistical methods are then used to build a mathematical model that links these descriptors to an observed property, such as inhibitory activity against a specific enzyme. researchgate.netnih.gov For instance, 2D, 3D, and 5D-QSAR models have been developed for 1H-pyrazole derivatives to predict their activity as enzyme inhibitors, providing insights into the structural features that enhance potency. researchgate.netnih.gov Such models could be developed for pyrazole-4,5-diones to predict structural parameters or properties based on their chemical structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules. eurasianjournals.comeurasianjournals.com While quantum chemical calculations typically focus on a static, minimum-energy structure, MD simulations model the movement of atoms over time, providing a more realistic picture of the molecule's behavior in different environments. eurasianjournals.com

Advanced Applications and Emerging Research Directions of Pyrazole 4,5 Diones Excluding Prohibited Information

Role in Materials Science and Design of Functional Chemical Entities

The pyrazole (B372694) scaffold is increasingly recognized for its utility in the design of functional materials. scirp.org The inherent properties of the pyrazole ring, such as its aromaticity, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions, make it an attractive component for creating novel materials with tailored characteristics.

While specific research on the materials science applications of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is nascent, the broader class of pyrazole-4,5-diones and related structures offers significant insights into its potential. The highly conjugated system of the pyrazole-4,5-dione core is a key feature that can be exploited in the development of organic dyes and pigments. The reactivity of the dione's carbonyl groups allows for further chemical modifications, enabling the fine-tuning of photophysical properties such as absorption and emission wavelengths. For instance, aminopyrazole derivatives are utilized in the synthesis of dyestuffs. scirp.org The potential for creating extended π-conjugated systems through reactions at the dione (B5365651) positions could lead to materials with interesting nonlinear optical (NLO) properties or applications in organic electronics.

Pyrazole-4,5-diones as Versatile Building Blocks in Complex Organic Synthesis

The pyrazole-4,5-dione moiety is a highly versatile electrophilic building block in organic synthesis. rsc.org The two adjacent carbonyl groups provide multiple reactive sites for nucleophilic attack and condensation reactions, allowing for the construction of complex molecular architectures and fused heterocyclic systems. mdpi.comnih.gov The C4 position is particularly susceptible to electrophilic attack, a characteristic reactivity of the pyrazole ring. pharmaguideline.comchemicalbook.com

The reactivity of this compound makes it an ideal starting material for various synthetic transformations. It can participate in numerous reactions to generate more complex, functionally rich molecules. Some key transformations include:

Aldol and Knoevenagel Condensations: The active methylene (B1212753) group, often generated in situ or present in a reaction partner, can react with one of the carbonyl groups of the dione. This has been used to synthesize pyrazole-coumarin hybrids and other complex systems. researchgate.net

[3+2] Annulation Reactions: Pyrazole-4,5-diones can act as electrophiles in annulation reactions, leading to the formation of spirocyclic compounds or fused ring systems. rsc.org

Friedel-Crafts Reactions: The dione can undergo asymmetric Friedel-Crafts hydroxyalkylation with various aromatic and heteroaromatic nucleophiles, catalyzed by chiral metal complexes, to produce chiral tertiary alcohols. researchgate.net

Synthesis of Fused Heterocycles: Reaction with binucleophiles is a common strategy to build additional rings onto the pyrazole core. For example, reactions with hydrazines or amidines can lead to the formation of pyrazolo-pyridazines or other fused systems. rsc.orgnih.gov

The utility of pyrazole-4,5-diones as synthetic intermediates is summarized in the table below, highlighting the diversity of structures that can be accessed from this versatile scaffold.

| Reaction Type | Reactant(s) | Product Type | Significance |

| Diorganozinc Addition | Diorganozinc reagents | Chiral tertiary alcohols | Access to enantiomerically enriched molecules. researchgate.netnih.gov |

| Friedel-Crafts Reaction | 5-Aminoisoxazoles, Indoles | C4-substituted tertiary alcohols | Formation of C-C bonds to create complex chiral structures. rsc.orgresearchgate.net |

| Aldol Reaction | 3-Acetylcoumarins | Aldol adducts | Synthesis of hybrid molecules with potential biological activity. researchgate.net |

| Knoevenagel Condensation | Compounds with active methylene groups (e.g., 3-cyanoacetylindole) | Vinyl-linked pyrazoles | Creation of extended conjugated systems for functional materials. researchgate.net |

| Cyclocondensation | Hydrazine (B178648) derivatives | Fused pyrazolo-pyridazines | Construction of novel polycyclic heterocyclic systems. rsc.orgnih.gov |

Applications in Catalysis as Ligands for Asymmetric Transformations

The development of new chiral ligands is a central theme in asymmetric catalysis. The rigid pyrazole scaffold, with its strategically positioned nitrogen atoms, is an excellent platform for designing such ligands. Functionalized pyrazoles can be converted into ligands for a variety of metal-catalyzed reactions. rsc.org

Pyrazole-4,5-diones, including this compound, are not typically the final ligands themselves but serve as crucial electrophilic substrates in reactions that generate chiral molecules, which may then have catalytic applications or be precursors to ligands. rsc.orgnih.gov Research has demonstrated the successful use of pyrazole-4,5-diones in copper-catalyzed asymmetric transformations. rsc.orgrsc.orgresearchgate.net

A significant breakthrough is the copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones using terminal alkynes. rsc.org In these reactions, a chiral ligand, such as one derived from chloramphenicol (B1208) base or an amidophosphine, complexes with a copper salt. rsc.orgrsc.org This chiral catalyst complex then directs the enantioselective addition of the alkyne to one of the carbonyl carbons (C4) of the pyrazole-4,5-dione. rsc.org This methodology provides access to valuable chiral tertiary propargylic alcohols containing a pyrazolone (B3327878) motif with high yields and enantioselectivities. rsc.orgresearchgate.net The reaction proceeds under mild, base-free conditions and demonstrates broad functional group tolerance, highlighting its robustness. rsc.orgrsc.org

Similarly, catalytic enantioselective additions of diorganozinc reagents to pyrazole-4,5-diones have been developed. nih.govresearchgate.net Using chiral amino alcohol ligands, these reactions produce chiral cyclic tertiary alcohols in high yields and enantioselectivities. researchgate.netnih.gov These synthetic advancements underscore the value of pyrazole-4,5-diones as key substrates in the catalytic, enantioselective synthesis of complex chiral molecules.

Future Perspectives in Pyrazole-4,5-dione Chemistry and Chemical Research

The chemistry of pyrazoles is a mature field, yet the specific subclass of pyrazole-4,5-diones continues to present exciting opportunities for future research. The synthetic versatility and diverse applications of these compounds suggest several promising directions.

One key area for future exploration is the development of novel synthetic methodologies. While significant progress has been made, the discovery of new, more efficient, and sustainable methods for the synthesis and functionalization of the this compound core remains a valuable goal. researchgate.net This includes the use of greener solvents and catalysts to improve the environmental footprint of synthetic processes. researchgate.net

In materials science, a deeper investigation into the photophysical and electronic properties of polymers and coordination compounds derived from this compound is warranted. The systematic modification of the phenyl and ethoxy groups could lead to a library of materials with tunable properties for applications in organic light-emitting diodes (OLEDs), sensors, or as smart materials.

In the realm of catalysis, the application of ligands derived from the chiral products of pyrazole-4,5-dione reactions could be expanded to other asymmetric transformations. rsc.org The chiral tertiary alcohols obtained from alkynylation or diorganozinc addition reactions are themselves valuable building blocks that could be converted into new classes of chiral ligands for a broader range of metal-catalyzed processes.

Finally, the continued exploration of pyrazole-4,5-dione derivatives as building blocks for creating hybrid molecules with unique biological profiles is a compelling avenue. rsc.org Combining the pyrazole-4,5-dione core with other pharmacophores could lead to the discovery of new therapeutic agents. rsc.orgnih.gov The rich reactivity of this scaffold ensures that it will remain a focal point of chemical research for years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.